molecular formula C11H12BrNO3 B8234055 Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate

Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate

Cat. No.: B8234055
M. Wt: 286.12 g/mol
InChI Key: LDPXOYHMGOQPIV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXOYHMGOQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213029
Record name Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-26-3
Record name Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115199-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(bromomethyl)-α-(methoxyimino)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester
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Preparation Methods

Reaction of Methyl 2-(2-Methylphenyl)-2-oxoacetate

Methyl 2-(2-methylphenyl)-2-oxoacetate (derived from 2-methylbenzaldehyde via cyanohydrin formation and esterification) reacts with methoxyamine hydrochloride under basic conditions.

  • Reagents : Methoxyamine hydrochloride, sodium bicarbonate.

  • Conditions : Reflux in methanol for 4–6 hours.

  • Yield : 70%.

Mechanism :

RC(=O)COOCH3+CH3ONH2RC(=N-OCH3)COOCH3+H2O\text{RC(=O)COOCH}3 + \text{CH}3\text{ONH}2 \rightarrow \text{RC(=N-OCH}3\text{)COOCH}3 + \text{H}2\text{O}

The reaction proceeds via nucleophilic addition of methoxyamine to the carbonyl group, followed by dehydration.

Bromination of the Methyl Substituent

The bromomethyl group is introduced via radical bromination of the 2-methylphenyl intermediate.

Radical Bromination with N-Bromosuccinimide (NBS)

  • Reagents : NBS, azobisisobutyronitrile (AIBN).

  • Solvent : Carbon tetrachloride or chlorobenzene.

  • Conditions : Reflux at 80–90°C under UV light for 8–12 hours.

  • Yield : 85–90%.

Side Reactions :

  • Over-bromination to dibrominated products (controlled by stoichiometry).

  • Competing ionic pathways minimized using radical initiators.

Alternative Bromination Methods

MethodReagentsConditionsYield
HBr/H₂O₂HBr, H₂O₂, UV light25°C, 6 hours75%
Br₂/Radical InitiatorBr₂, AIBNReflux, 10 hours78%

Esterification and Purification

Final esterification ensures the correct functional group arrangement.

Esterification of Carboxylic Acid Intermediate

  • Reagents : Methanol, sulfuric acid.

  • Conditions : Reflux for 2–3 hours.

  • Yield : >95%.

Purification Techniques

  • Recrystallization : Diethyl ether or methyl tert-butyl ether.

  • Chromatography : Silica gel with petroleum ether/ethyl acetate (8:1).

Industrial-Scale Optimization

Patents disclose methods to improve yield and purity for commercial production.

Phase Transfer Catalysis (PTC)

  • Catalysts : Tetrabutylammonium bromide or tricaprylylmethylammonium chloride.

  • Benefits : Reduces reaction time by 40%, increases yield to 92%.

Solvent Systems

StepPreferred SolventImpact on Yield
Methoxyimino FormationMethanol/water70% → 82%
BrominationChlorobenzeneMinimizes side products

Comparative Analysis of Synthetic Routes

ParameterLaboratory-ScaleIndustrial Process
Total Yield60–65%85–90%
Cycle Time48 hours24 hours
Purity95–97%>99%
Cost EfficiencyModerateHigh

Challenges and Solutions

Isomeric Purity

  • Issue : Formation of Z-isomer during methoxyimino group introduction.

  • Solution : Use of anhydrous conditions and stoichiometric base to favor E-isomer.

Byproduct Management

  • Decarboxylation : Controlled via low-temperature esterification (≤50°C).

  • Dibromination : Avoided by limiting NBS to 1.05 equivalents.

Recent Advancements

Continuous Flow Synthesis

  • Microreactors reduce bromination time to 30 minutes.

  • Enhanced heat transfer improves selectivity.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Quaternary ammonium catalysts recovered via aqueous extraction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetates, oximes, and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Organic Synthesis

Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate serves as an important intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, making it versatile for building diverse molecular architectures.

Synthetic Routes

  • Formation of Methoxyimino Group : This is achieved by reacting suitable aldehydes or ketones with methoxyamine hydrochloride in the presence of a base, such as sodium acetate.
  • Bromomethyl Group Introduction : The bromomethyl group can be introduced via bromination using bromine or N-bromosuccinimide (NBS) along with a radical initiator like azobisisobutyronitrile (AIBN).
  • Esterification : The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Medicinal Chemistry

The compound's derivatives may exhibit significant biological activity, making them candidates for therapeutic applications. Its structure allows for interaction with various biological targets, which is crucial in drug development.

  • Antimicrobial Properties : Compounds derived from this compound have shown potential antimicrobial activity.
  • Anticancer Activity : The bromomethyl group may enhance the compound's ability to interact with cancer cells, leading to further exploration in anticancer drug development .

Material Science

In material science, this compound can be utilized to develop new materials with specific properties. Its unique functional groups allow for modifications that can tailor materials for desired applications.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit notable biological activities. For instance, studies have demonstrated the synthesis and bioactivity of novel derivatives that leverage this compound's structure for enhanced fungicidal activity . Furthermore, ongoing investigations into its reactivity and interactions with biological macromolecules are crucial for understanding its potential therapeutic roles.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl (2E)-2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate
  • CAS Number : 115199-26-3
  • Molecular Formula: C₁₁H₁₂BrNO₃
  • Molecular Weight : 286.12 g/mol
  • Structure: Features a bromomethyl substituent on the phenyl ring, a methoxyimino group, and a methyl ester moiety.

Synthesis: The compound is synthesized from 1-(o-tolyl)ethanone through a four-step process: oxidation, esterification, oximation, and bromination. Optimized conditions yield 52% overall . It serves as a critical intermediate in fungicide production, notably for strobilurins like Trifloxystrobin .

Applications :
Primarily used as a building block in agrochemicals, it enables the introduction of bioactive substituents into fungicidal agents targeting mitochondrial respiration in pathogens .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variants of (methoxyimino)acetate derivatives differ in substituents on the phenyl ring and adjacent functional groups, influencing reactivity, stability, and biological activity.

Spectral and Analytical Data

  • NMR Signatures : The target compound’s ¹³C NMR peaks at δ 163.3 (C=O), 149.3 (N-O), and 83.6 (C-Br) distinguish it from analogs like 490-M24, which lacks bromine .
  • HRMS Validation : Compounds like 6m (C₂₇H₂₂F₃N₃O₅S) confirm structural integrity with precise mass matching (<0.5 ppm error) .

Biological Activity

Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate is a synthetic organic compound characterized by its unique structural features, including a methoxyimino group and a bromomethyl-substituted phenyl ring. This compound belongs to the class of oxime esters, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C12H14BrN1O3.

Overview of Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Antifungal Activity : Certain derivatives demonstrate significant efficacy against fungal pathogens.
  • Anticancer Properties : Some studies suggest potential applications in cancer therapy due to their ability to inhibit tumor growth.

The mechanism of action for this compound is not thoroughly documented; however, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Methyl 2-(methoxyimino)acetateSimilar methoxyimino groupAntimicrobial
4-Bromo-phenyl-oximeBromine substitution on phenylAnticancer
Methyl 2-(hydroxyimino)acetateHydroxymine instead of methoxyiminoAntioxidant
3-Bromo-4-methoxybenzoic acidContains a carboxylic acid functional groupAnti-inflammatory

Case Studies and Research Findings

  • Antifungal Activity : A study reported that derivatives of methyl 2-(methoxyimino)-benzeneacetate exhibited moderate to good fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea. For instance, certain compounds demonstrated an inhibitory rate exceeding 90% at concentrations as low as 50 µg/mL .
  • Anticancer Potential : In a comparative study, derivatives similar to this compound were evaluated for their anticancer properties. These compounds showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting a potential pathway for therapeutic development .
  • Synthesis and Structural Analysis : Research has detailed various synthetic routes for producing this compound. These methods typically involve the formation of the methoxyimino group through reactions with suitable aldehydes or ketones and subsequent bromination of the phenyl ring .

Q & A

Basic: What are the key synthetic steps for preparing Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate?

Methodological Answer:
The synthesis typically involves four sequential reactions:

Oxidation : Starting with 2-methylacetophenone, oxidation converts the methyl group to a ketone.

Esterification : The ketone is esterified with methanol under acidic conditions to form methyl 2-(2-methylphenyl)-2-oxoacetate.

Oximation : The oxime is introduced by reacting the ester with methoxyamine, yielding the (methoxyimino) intermediate.

Bromination : The methyl group on the aromatic ring is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

Key Optimization : Total yields up to 52% are achieved by controlling bromination temperature (60–80°C) and stoichiometric ratios .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H NMR : Critical for confirming regiochemistry and purity. Peaks include:
    • 3.86 ppm (s, 3H: ester -OCH3),
    • 4.31 ppm (s, 2H: -CH2Br),
    • 7.13–7.46 ppm (aromatic protons) .
  • 13C NMR : Validates carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) groups.
  • Melting Point : Used as a preliminary purity check (literature values: 99–102°C for intermediates) .

Advanced: How can bromination efficiency be improved during synthesis?

Methodological Answer:
Bromination optimization focuses on:

Parameter Optimal Condition Impact on Yield
Catalyst AIBN (0.1–0.5 eq.)Enhances radical initiation
Solvent CCl4 or CH2Cl2Stabilizes bromine radicals
Temperature 60–80°CBalances reactivity vs. decomposition
Light Exposure UV light (λ = 300–400 nm)Accelerates NBS activation

Note : Excess NBS (1.2–1.5 eq.) ensures complete conversion of the methyl group to bromomethyl .

Advanced: How to resolve contradictions in reaction mechanism hypotheses (e.g., radical vs. ionic pathways)?

Methodological Answer:

  • Radical Trapping Experiments : Add TEMPO (a radical scavenger); reduced yield supports a radical mechanism .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates. A significant KIE (>2) suggests radical intermediates.
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for proposed pathways. references analogous chloromethyl derivatives studied via DFT .

Advanced: How do structural modifications influence biological activity (e.g., fungicidal properties)?

Methodological Answer:

  • Analog Synthesis : Replace bromomethyl with chloromethyl ( ) or vary methoxyimino substituents ().
  • Bioassays : Test against Botrytis cinerea (fungus) and Plutella xylostella (insect) to compare IC50 values.
    • Key Finding : Bromomethyl enhances membrane permeability vs. chloromethyl, increasing fungicidal activity .
  • QSAR Studies : Correlate logP values with bioactivity; higher lipophilicity improves penetration .

Advanced: What computational tools predict crystallographic data for this compound?

Methodological Answer:

  • SHELX Suite : Used for small-molecule refinement. SHELXL refines crystal structures using high-resolution X-ray data .
  • Mercury (CCDC) : Visualizes packing diagrams and hydrogen-bonding networks.
  • Validation : Cross-check computed vs. experimental XRD data (e.g., unit cell parameters) to identify polymorphism .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation : Expose samples to:
    • Temperature : 40°C (ICH Q1A guidelines),
    • Humidity : 75% RH,
    • Light : ICH Q1B photostability testing.
  • Analytical Monitoring :
    • HPLC : Track degradation products (e.g., hydrolysis to carboxylic acid).
    • TGA/DSC : Assess thermal decomposition thresholds .

Advanced: What strategies mitigate byproduct formation during oximation?

Methodological Answer:

  • pH Control : Maintain pH 4–5 (acetic acid buffer) to favor oxime formation over Schiff bases.
  • Reagent Purity : Use anhydrous methoxyamine-HCl to avoid competing hydrolysis.
  • Workup : Extract unreacted reagents with ethyl acetate/water partitioning .

Table: Comparative Bioactivity of Structural Analogs

Analog Substituent Fungicidal IC50 (µM) Reference
Methyl 2-(2-(bromomethyl)phenyl)-...-Br0.85
Methyl 2-(2-(chloromethyl)phenyl)-...-Cl1.42
Methyl 2-(2-(hydroxymethyl)phenyl)-...-OH>10.0

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